Propan-2-yl 2-bromobenzene-1-sulfonate
Overview
Description
Propan-2-yl 2-bromobenzene-1-sulfonate, also known as isopropyl 2-bromobenzenesulfonate, is an organic compound with the molecular formula C9H11BrO3S and a molecular weight of 279.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a sulfonate group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromobenzene-1-sulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with isopropanol in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or benzene and requires heating for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-bromobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfonate group can participate in redox reactions under specific conditions.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products may include sulfonic acids or sulfonate esters.
Coupling reactions: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Propan-2-yl 2-bromobenzene-1-sulfonate has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-bromobenzene-1-sulfonate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-bromobenzene-1-sulfonate
- Propan-2-yl 2-chlorobenzene-1-sulfonate
- Propan-2-yl 2-fluorobenzene-1-sulfonate
Uniqueness
Propan-2-yl 2-bromobenzene-1-sulfonate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in nucleophilic substitution and coupling reactions. Compared to its chloro and fluoro analogs, the bromine atom provides a better leaving group, making the compound more reactive in certain chemical transformations .
Properties
IUPAC Name |
propan-2-yl 2-bromobenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7(2)13-14(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPPKSSOLMHOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219945-37-6 | |
Record name | propan-2-yl 2-bromobenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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